1-(4-Chloro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-(4-Chloro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C10H6ClF3N2O2, and it features a pyrazole ring substituted with chloro, nitro, methyl, and trifluoromethyl groups.
Preparation Methods
The synthesis of 1-(4-Chloro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-chloroacetophenone to yield 4-chloro-2-nitroacetophenone, followed by cyclization with hydrazine derivatives to form the pyrazole ring.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure product quality .
Chemical Reactions Analysis
1-(4-Chloro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Chloro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Chloro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Chloro-2-nitrophenyl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea: This compound shares similar structural features but differs in its urea moiety, leading to distinct chemical and biological properties.
4-Chloro-2-nitrophenol: While it shares the chloro and nitro groups, it lacks the pyrazole ring and trifluoromethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H7ClF3N3O2 |
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Molecular Weight |
305.64 g/mol |
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-6-5-17(16-10(6)11(13,14)15)8-3-2-7(12)4-9(8)18(19)20/h2-5H,1H3 |
InChI Key |
IXOZECCMDVDTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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